Antibody Cross‑Reactivity: Arg/Ser Peptide vs. Lys/Asn Variant in Polyoma T‑Antigen Detection
Antiserum generated against the octapeptide Ac‑Met‑Asp‑Lys‑Val‑Leu‑Asn‑Arg‑Tyr (Lys/Asn variant) cross‑reacts with polyoma virus large T antigen, which possesses the Arg/Ser‑substituted sequence (i.e., Ac‑Met‑Asp‑Arg‑Val‑Leu‑Ser‑Arg‑Tyr‑OH) [REFS‑1]. This cross‑reactivity demonstrates that the two residues differ in their immunological recognition, implying that antisera directed against the Lys/Asn variant will not fully recapitulate the specificity profile of the Arg/Ser peptide.
| Evidence Dimension | Immunological cross‑reactivity (antibody recognition) |
|---|---|
| Target Compound Data | Sequence: Ac‑Met‑Asp‑Arg‑Val‑Leu‑Ser‑Arg‑Tyr‑OH |
| Comparator Or Baseline | Ac‑Met‑Asp‑Lys‑Val‑Leu‑Asn‑Arg‑Tyr (Lys/Asn variant) |
| Quantified Difference | Qualitative difference: antiserum against Lys/Asn variant cross‑reacts with polyoma T antigen containing the Arg/Ser sequence. |
| Conditions | Rabbit antiserum raised against synthetic peptide; immunoprecipitation assay. |
Why This Matters
Procurement of the exact Arg/Ser peptide is critical for studies that require unambiguous epitope mapping or that rely on cross‑reactivity to polyoma T antigen as an experimental control.
- [1] Walter, G. & Werchau, H. (1982). Cross‑reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry, 19(2), 119‑125. DOI:10.1002/jcb.240190203 View Source
